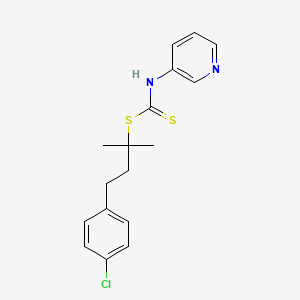
1-Naphthalen-2-yl-1H-tetrazole-5-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalen-2-yl-1H-tetrazole-5-thiol is a chemical compound with the molecular formula C11H8N4S and a molecular weight of 228.27 g/mol . It is characterized by a tetrazole ring attached to a naphthalene moiety, with a thiol group at the 5-position of the tetrazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Naphthalen-2-yl-1H-tetrazole-5-thiol can be synthesized through several methods. One common synthetic route involves the reaction of 1-isothiocyanatonaphthalene with sodium azide in water . The reaction proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale reactions using similar principles as laboratory-scale methods. The use of automated reactors and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthalen-2-yl-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are often employed.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Reduced tetrazole derivatives.
Substitution: Alkylated or acylated products.
Wissenschaftliche Forschungsanwendungen
1-Naphthalen-2-yl-1H-tetrazole-5-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound is used in the development of corrosion inhibitors and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Naphthalen-2-yl-1H-tetrazole-5-thiol involves its interaction with specific molecular targets. For instance, its anti-HIV activity is attributed to its ability to inhibit reverse transcriptase, an enzyme crucial for viral replication . The thiol group can also interact with metal ions, making it useful in corrosion inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Similar structure with a phenyl group instead of a naphthalene moiety.
1-(α-Naphthyl)-5-mercaptotetrazole: Another naphthalene-based tetrazole with similar properties.
Uniqueness
1-Naphthalen-2-yl-1H-tetrazole-5-thiol is unique due to its specific combination of a naphthalene ring and a tetrazole-thiol moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
38560-12-2 |
|---|---|
Molekularformel |
C11H8N4S |
Molekulargewicht |
228.28 g/mol |
IUPAC-Name |
1-naphthalen-2-yl-2H-tetrazole-5-thione |
InChI |
InChI=1S/C11H8N4S/c16-11-12-13-14-15(11)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,14,16) |
InChI-Schlüssel |
JVUHNRBYOXLUKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=S)N=NN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2Z,16Z)-22-oxa-5,10,14-triazapentacyclo[16.9.2.110,14.01,23.021,28]triaconta-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B14681124.png)
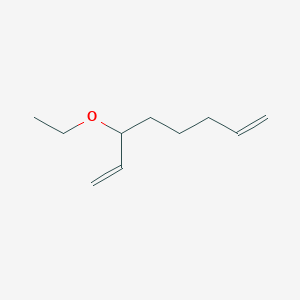

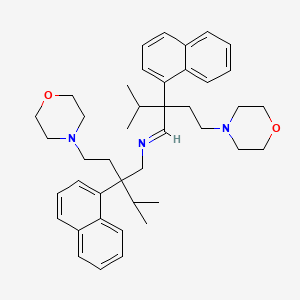

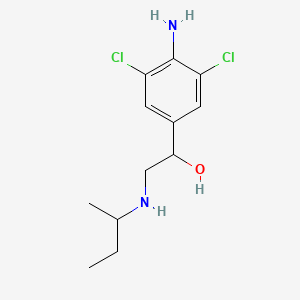
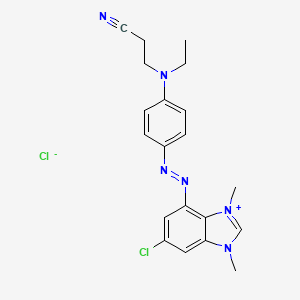



![Trichloro[(3-methylphenyl)methyl]silane](/img/structure/B14681175.png)
